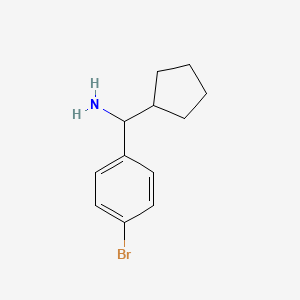

(4-Bromophenyl)(cyclopentyl)methanamine

描述

属性

分子式 |

C12H16BrN |

|---|---|

分子量 |

254.17 g/mol |

IUPAC 名称 |

(4-bromophenyl)-cyclopentylmethanamine |

InChI |

InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2 |

InChI 键 |

YMKBUDRWAUHOKU-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Br)N |

规范 SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Br)N |

产品来源 |

United States |

相似化合物的比较

Cycloalkyl Substitution Variants

Substituting the cyclopentyl group with smaller or larger cycloalkyl rings significantly alters steric and electronic profiles:

Key Findings :

Halogen Substitution Variants

Replacing bromine with other halogens or functional groups modifies electronic properties:

Key Findings :

Amine Substituent Modifications

Varying the amine side chain impacts solubility and receptor interactions:

| Compound Name | Substituent | Molar Mass (g/mol) | Applications | References |

|---|---|---|---|---|

| 1-(4-Bromophenyl)ethylamine | Branched alkyl chain | 312.29 | Surfactant or lipid bilayer studies | |

| 1-(3-Methoxyphenyl)-N-(2-thienylmethyl)methanamine | Methoxy-thienyl | 262.36 | Serotonergic receptor modulation |

Key Findings :

- Bulky alkyl chains (e.g., 6-methylheptan-2-yl) increase hydrophobicity, making such analogs suitable for membrane-related studies .

准备方法

Retrosynthetic Analysis

From a retrosynthetic perspective, [1-(4-Bromophenyl)cyclopentyl]methanamine can be prepared through:

- Formation of the C-N bond through amination of an appropriate precursor

- Construction of the cyclopentyl core with appropriate substituents

- Introduction of the 4-bromophenyl group through coupling reactions

- Functional group manipulations to install the aminomethyl moiety

Principal Synthetic Routes

Method 1: Direct Reaction of 4-Bromobenzyl Chloride with Cyclopentylamine

The synthesis typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine under controlled conditions. This reaction proceeds through:

Reagents and Conditions:

- 4-Bromobenzyl chloride as the aryl source

- Cyclopentylamine as the cycloalkyl source

- Dichloromethane as solvent

- Triethylamine as base

- Reaction temperature: Room temperature to moderate heating

- Reaction time: 8-12 hours

Mechanism: This transformation involves nucleophilic substitution where the amine nitrogen of cyclopentylamine acts as a nucleophile, displacing the chloride from 4-bromobenzyl chloride.

Purification: Column chromatography using silica gel and appropriate solvent systems (typically ethyl acetate/hexanes gradients) is employed to purify the final product.

Method 2: Bromination of Phenyl Derivatives Followed by Functionalization

This approach begins with bromination of appropriate phenyl derivatives followed by further functionalization:

Bromination Step:

Conversion to Target Compound:

- The resulting 4-bromophenyl derivative undergoes further transformations including cyclopentyl incorporation and introduction of the aminomethyl group

Method 3: Reductive Amination Approach

This approach employs reductive amination chemistry:

Preparation of [1-(4-Bromophenyl)cyclopentyl]methanone:

- Formation of the ketone intermediate through Grignard or organolithium methods

- 4-Bromophenylmagnesium bromide reacted with cyclopentanone derivatives

Reductive Amination:

Optimization Strategies

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Dichloromethane | Good solubility of reagents, moderate reaction rates | Environmental concerns, potential chlorinated byproducts |

| Tetrahydrofuran | Excellent solubility, compatible with organometallic reagents | Peroxide formation concerns, higher cost |

| Ethanol | Environmentally friendly, good for reductive amination | Limited solubility for some intermediates |

| Toluene | High boiling point, suitable for high-temperature reactions | Poor solubility of polar intermediates |

Catalyst Optimization

For methods involving catalytic steps, optimization of catalyst loading and type is crucial:

Palladium Catalysts:

- Pd(PPh3)4 and Pd(PPh3)2Cl2 are effective for coupling reactions

- Typical loading: 2-10 mol%

- Enhanced efficiency observed with phosphine ligands

Copper Catalysts:

Temperature and Reaction Time Optimization

Different synthetic routes require specific temperature conditions:

For nucleophilic substitution reactions:

- Initial cooling (0-5°C) followed by gradual warming to room temperature

- Extended reaction times (6-12 hours) often necessary for completion

For reductive amination:

Scale-Up Considerations

Industrial preparation of [1-(4-Bromophenyl)cyclopentyl]methanamine requires addressing several scale-up challenges:

Heat Management:

- Larger reaction volumes generate more heat

- Controlled addition rates and efficient cooling systems are essential

Reagent Addition:

- Slow, controlled addition of reactive components minimizes side reactions

- Mechanical stirring ensures homogeneity throughout the reaction

Purification Strategy:

- Column chromatography is less practical at scale

- Crystallization and selective precipitation methods are preferred

- The hydrochloride salt formation provides a convenient purification approach

Analytical Characterization

Characterization data for [1-(4-Bromophenyl)cyclopentyl]methanamine includes:

Spectroscopic Data

NMR Data:

- 1H NMR shows characteristic signals for:

- Aromatic protons (δ 7.2-7.5 ppm)

- Cyclopentyl ring protons (δ 1.5-2.0 ppm)

- Methylene adjacent to amine (δ 2.5-3.0 ppm)

- Amine protons (δ 1.0-1.5 ppm, broad)

IR Spectroscopic Data:

- N-H stretching (~3300-3500 cm-1)

- C-H aromatic stretching (~3030 cm-1)

- C-H aliphatic stretching (~2850-2950 cm-1)

- C-Br stretching (~550-650 cm-1)

Chromatographic Analysis

HPLC analysis utilizes:

- C18 reverse phase column

- Mobile phase: Acetonitrile/water gradients with 0.1% formic acid

- Detection at 220 nm and 254 nm wavelengths

- Typical retention time: 8-10 minutes under standard conditions

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Purity |

|---|---|---|---|---|

| 4-Bromobenzyl chloride with cyclopentylamine | Single-step approach, mild conditions | Limited to specific substitution patterns | 65-75% | 95-98% |

| Bromination followed by functionalization | Versatile, allows various substitution patterns | Multi-step, potential regioselectivity issues | 45-60% (overall) | 90-95% |

| Reductive amination approach | Good functional group tolerance, high stereoselectivity | Requires precise control of reduction conditions | 70-85% | >95% |

常见问题

Q. What are the standard synthetic routes for (4-Bromophenyl)(cyclopentyl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination . A common approach involves reacting 4-bromobenzyl chloride with cyclopentylamine under basic conditions (e.g., NaOH) to facilitate substitution . For catalytic optimization, CuF₂/1,10-phenanthroline systems under CO pressure (20 bar) can enhance carbonylative transformations, yielding intermediates for further functionalization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton integration.

- X-ray crystallography for resolving stereochemistry and crystal packing .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

- HPLC for purity assessment, especially when scaling up synthesis .

Q. How should researchers handle safety concerns during synthesis?

- Use fume hoods and personal protective equipment (PPE) due to volatile intermediates like 4-bromobenzyl chloride.

- Avoid exposure to amine vapors (irritants) by implementing closed-system reactors .

- Follow waste disposal protocols for brominated byproducts to minimize environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Continuous flow reactors enable precise control of temperature, pressure, and residence time, reducing side reactions (e.g., over-oxidation) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclopentylamine, while toluene minimizes byproduct formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .

Q. What strategies resolve contradictions in reported biological activity data?

- Receptor binding assays : Compare affinities for targets like dopamine D3 (D3R) and μ-opioid receptors (MOR) using radioligand displacement studies .

- Dose-response profiling : Address discrepancies in antimicrobial activity (e.g., MIC values) by standardizing bacterial strains and growth conditions .

- Structural analogs : Test chloro (Cl) or fluoro (F) derivatives to isolate substituent effects on bioactivity .

Q. How does the bromo substituent influence pharmacological properties compared to chloro/fluoro analogs?

- Electron-withdrawing effects : The Br atom increases electrophilicity, enhancing interactions with electron-rich enzyme active sites (e.g., cytochrome P450) .

- Lipophilicity : Bromine’s larger atomic radius improves membrane permeability but may reduce aqueous solubility (logP ≈ 2.8 vs. 2.5 for Cl-analogs) .

- Metabolic stability : Br substitution slows oxidative metabolism compared to F, as shown in hepatic microsome assays .

Q. What computational methods predict target interactions and metabolic pathways?

- Molecular docking : Use software like AutoDock Vina to model binding poses with neurotransmitter receptors (e.g., serotonin 5-HT₂A) .

- DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition .

Q. How can structural modifications enhance selectivity for neurological targets?

- Cyclopentyl ring substitution : Introduce methyl or methoxy groups to modulate steric bulk and hydrogen-bonding capacity .

- Linker optimization : Replace the methanamine bridge with pyrrolidine or piperazine to alter conformational flexibility .

- Hybrid analogs : Combine with triazole or thiophene moieties to target dual receptors (e.g., D3R/MOR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。